4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole
Description
4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound featuring a pyrimido[1,2-a]benzimidazole core substituted with a 4-chlorobenzyloxy phenyl group. This scaffold is notable for its structural complexity, combining benzimidazole and pyrimidine moieties, which are associated with diverse pharmacological and agrochemical activities . The 4-chlorobenzyl substituent is a critical pharmacophore, often linked to enhanced biological activity in herbicidal, antimicrobial, and anticancer contexts .
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methoxy]phenyl]pyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O/c24-17-11-9-16(10-12-17)15-28-22-8-4-1-5-18(22)20-13-14-25-23-26-19-6-2-3-7-21(19)27(20)23/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBNDVVJMMANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=NC4=CC=CC=C4N23)OCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole typically involves a multi-step process:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Formation of the Pyrimido Ring: The benzimidazole core is then reacted with appropriate reagents to form the pyrimido ring. This often involves the use of formamide or similar compounds under high-temperature conditions.
Substitution with 4-Chlorobenzyl Group: The final step involves the substitution of the pyrimido[1,2-a][1,3]benzimidazole with a 4-chlorobenzyl group. This is typically achieved through nucleophilic substitution reactions using 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorobenzyl group. Reagents like sodium hydroxide or halogenating agents are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium, halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a pyrimido[1,2-a]benzimidazole core, characterized by the integration of a pyrimidine and benzimidazole structure. The presence of a chlorobenzyl ether substituent enhances its interaction with biological targets, making it a subject of interest for drug development.
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including:
- Anticancer properties : Benzimidazole derivatives have been extensively studied for their potential as anticancer agents. The electron-rich nitrogen heterocycles in these compounds facilitate interactions with various therapeutic targets, enhancing their efficacy against multiple cancer types .
- Antimicrobial effects : The compound's structure allows it to act against various pathogens, making it a candidate for antimicrobial therapy .
- Anti-inflammatory activity : Some studies suggest that derivatives of benzimidazole can modulate inflammatory pathways, presenting opportunities for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have documented the biological evaluation of benzimidazole derivatives:
- Anticancer Studies : A study highlighted the synthesis and evaluation of benzimidazole derivatives that demonstrated significant cytotoxicity against leukemia and solid tumors. For instance, compound 4f , derived from bendamustine templates, showed potent activity against various cancer cell lines .
- Antimicrobial Activity : Research on related benzimidazole derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole could be explored further for developing new antibiotics .
- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of benzimidazole derivatives revealed their potential in modulating cytokine release and inflammatory markers in vitro. This positions them as candidates for treating inflammatory diseases such as rheumatoid arthritis .
Comparative Analysis with Related Compounds
To illustrate the versatility of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole within its class, the following table compares it with other notable benzimidazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-1H-benzimidazole | Benzimidazole core with chlorophenyl substitution | Anticancer and antimicrobial |
| 5-(4-Chlorobenzyl)-1H-benzimidazole | Benzimidazole with chlorobenzyl group | Antimicrobial |
| Pyrimido[1,2-a][1,3]benzimidazole derivatives | Similar fused ring system | Anticancer and anti-inflammatory |
Mechanism of Action
The mechanism of action of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the blocking of receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Herbicidal Activity of Pyrimido[1,2-a]benzimidazole Derivatives
| Substituent | Target Plant | Activity Level | Reference |
|---|---|---|---|
| 4-Chlorobenzyl | Rape (B. napus) | Moderate | |
| 4-Chlorobenzyl | Barnyard grass | Weak |
Antiproliferative Activity
For instance:
- Compound 24 (2-(o-bromophenylene)-3-cyano-4-phenyl derivative): IC₅₀ = 0.09 µg/mL against HL-60 leukemia cells .
- Compound 15 (4-amino-3-carbamoyl-2-(p-chlorophenylene)): Moderate activity against HL-60 (IC₅₀ = 2.6 µg/mL) .
The 4-chlorobenzyl group in the target compound may confer similar activity, though direct data are lacking.
Table 2: Antiproliferative Activity of Structural Analogs
| Compound | Substituents | Cell Line (IC₅₀, µg/mL) | Reference |
|---|---|---|---|
| 24 | o-Bromophenylene, cyano | HL-60: 0.09 | |
| 23 | 2,4-Dimethoxyphenyl, cyano | HL-60: 0.3 | |
| 15 | p-Chlorophenylene, carbamoyl | HL-60: Moderate |
Antimicrobial Activity
Halogenated derivatives, particularly those with 4-chlorobenzyl groups, exhibit enhanced antimicrobial properties:
Biological Activity
The compound 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C23H16ClN3O
- Molar Mass : 385.85 g/mol
- CAS Number : 866131-90-0
Anticancer Activity
Recent studies have indicated that compounds with benzimidazole structures exhibit significant anticancer properties. For instance, 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole has been evaluated for its cytotoxic effects on various cancer cell lines.
- Case Study : A study evaluated the cytotoxicity of similar benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that these compounds induced apoptosis through caspase-dependent mechanisms, suggesting their potential as hypoxia-selective anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis |
| Compound B | WM115 | 20 | DNA Damage |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Heterocyclic compounds like benzimidazoles are known for their broad-spectrum antimicrobial activities.
- Research Findings : In vitro assays demonstrated that similar compounds exhibited significant inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 18 | 32 µg/mL |
| S. aureus | 20 | 16 µg/mL |
Mechanistic Insights
The biological activity of 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Studies suggest that the compound may inhibit enzymes involved in critical pathways such as DHODH (Dihydroorotate dehydrogenase), which is essential for pyrimidine biosynthesis in both cancer cells and pathogens .
- Reactive Oxygen Species (ROS) : The compound has shown potential in modulating oxidative stress within cells, which can lead to apoptosis in cancer cells while exerting antimicrobial effects through ROS generation .
Q & A
Basic: What are the optimal synthetic routes for preparing 4-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrimido[1,2-a][1,3]benzimidazole, and how do reaction conditions influence yield?
Answer:
The synthesis of fused pyrimido-benzimidazole derivatives typically involves multi-step condensation reactions. A validated approach includes:
- Step 1: Formation of the benzimidazole core via cyclization of substituted o-phenylenediamine derivatives under acidic or basic conditions. For example, potassium carbonate (K₂CO₃) in DMF facilitates nucleophilic substitution with 4-chlorobenzyl chloride .
- Step 2: Pyrimidine ring annulation using reagents like ethyl acetoacetate or substituted aldehydes under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Critical Parameters:
- Yield Optimization: Prolonged reflux (4–12 hours) and stoichiometric control of substituents (e.g., 1:1 molar ratio of benzimidazole to aldehyde) improve yields to ~60–70% .
Basic: How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
Answer:
Key spectral assignments include:
- ¹H NMR:
- ¹³C NMR: Signals at δ 160–165 ppm for pyrimidine C=N and δ 115–135 ppm for aromatic carbons .
- IR: Stretching at ~3050 cm⁻¹ (C-H aromatic), 1600–1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C) .
- ESI-MS: Molecular ion peaks ([M+H]⁺) at m/z consistent with the molecular formula (e.g., ~430–450 Da) .
Ambiguity Resolution: Compare experimental data with computational predictions (e.g., DFT for NMR shifts) and cross-validate using X-ray crystallography (e.g., dihedral angles between fused rings ).
Advanced: How can thermal stability data (TGA/DTA) guide formulation strategies for this compound?
Answer:
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into decomposition pathways:
- TGA: A single-step mass loss >250°C indicates decomposition of the fused aromatic system, with residual ash <5% confirming high purity .
- DTA: Endothermic peaks at ~200°C correlate with melting points, while exothermic events >300°C suggest oxidative degradation .
Formulation Guidance: - Solid Dispersion: High thermal stability supports melt extrusion or spray drying for amorphous solid dispersions.
- Excipient Compatibility: Avoid excipients with decomposition thresholds <250°C (e.g., PEGs) to prevent interactions .
Advanced: What computational methods are suitable for predicting the compound’s biological activity, and how do they align with experimental data?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. The chlorobenzyl group may occupy hydrophobic pockets, while pyrimidine nitrogen atoms form hydrogen bonds .
- QSAR Models: Correlate substituent electronegativity (e.g., Cl, OCH₂) with activity. For example, Cl at the 4-position enhances lipophilicity and membrane permeability .
- Validation: Compare docking scores (e.g., binding affinity < -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values from fluorescence-based enzymatic assays ). Discrepancies may arise from solvation effects or protein flexibility.
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often stem from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (fluorescence vs. luminescence) .
- Purity Issues: Residual solvents (e.g., DMF) in synthesized batches can inhibit enzymatic activity. Validate purity via HPLC (≥95%) and residual solvent analysis .
- Structural Analogues: Misassignment of substituents (e.g., chloro vs. fluoro derivatives) may lead to false positives. Confirm structures via HRMS and 2D NMR (COSY, HSQC) .
Resolution Strategy:- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic activity).
Advanced: What crystallographic parameters are critical for understanding the compound’s solid-state behavior?
Answer:
Single-crystal X-ray diffraction reveals:
- Dihedral Angles: Between the pyrimidine and benzimidazole rings (e.g., ~59.6° in related structures ), influencing π-π stacking and solubility.
- Hydrogen Bonding: Intermolecular bonds (e.g., N-H···O) stabilize crystal packing, with Cl atoms participating in halogen bonds .
- Unit Cell Parameters: Monoclinic or triclinic systems with Z’ >1 indicate polymorphism risks, necessitating PXRD for batch consistency .
Advanced: How can fluorescence spectroscopy elucidate this compound’s interaction with biomolecules?
Answer:
- Emission Quenching: Titrate the compound with DNA/RNA/proteins and monitor fluorescence intensity changes (λₑₓ ~350 nm, λₑₘ ~450 nm). A Stern-Volmer plot distinguishes static (binding) vs. dynamic (collisional) quenching .
- Binding Constants: Calculate Kₐ (association constant) using Scatchard plots. For example, Kₐ ~10⁴ M⁻¹ suggests moderate affinity for serum albumin .
- FRET Applications: Label the compound with a fluorophore (e.g., FITC) to study proximity-based interactions in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
